2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

説明

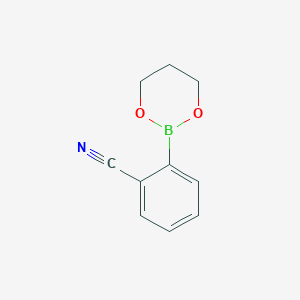

Structure

2D Structure

特性

IUPAC Name |

2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQZFVYFYAZUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393361 | |

| Record name | 2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172732-52-4 | |

| Record name | 2-(1,3,2-dioxaborinan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Strategies for 2 1,3,2 Dioxaborinan 2 Yl Benzonitrile

Precursors and Reagents in the Synthesis of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

The construction of the this compound molecule relies on specific starting materials that provide the necessary chemical framework. The selection of these precursors is crucial for achieving high yields and purity of the final product.

Role of 2-Cyanophenylboronic Acid as a Precursor

2-Cyanophenylboronic acid is the cornerstone precursor in the synthesis of this compound. guidechem.comechemi.com It provides the essential 2-cyanophenyl group and the boronic acid moiety (-B(OH)₂) required for the subsequent esterification. This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions and in the formation of boronate esters. chemimpex.com The synthesis of the final target compound is a direct conversion of 2-cyanophenylboronic acid. echemi.comchemicalbook.com

Utilization of 1,3-Propanediol (B51772) for Cyclic Boronate Ester Formation

The formation of the stable, six-membered dioxaborinane ring is accomplished through the reaction of 2-cyanophenylboronic acid with 1,3-propanediol. echemi.comchemicalbook.comnih.gov This reaction is a condensation or esterification process where the two hydroxyl groups of the diol react with the boronic acid, eliminating water and forming the cyclic boronate ester. organic-chemistry.org Boronic acids are known to readily form stable complexes with diols, and this reversible formation of boronate esters is a fundamental reaction in boron chemistry. organic-chemistry.org The use of 1,3-propanediol specifically leads to the creation of the 1,3,2-dioxaborinane ring structure.

Application of Halogenated Benzonitrile (B105546) Derivatives in Synthetic Pathways

Halogenated benzonitrile derivatives, such as 2-bromobenzonitrile (B47965) or 2-chlorobenzonitrile, serve as important precursors in the synthesis of the key intermediate, 2-cyanophenylboronic acid. rsc.org A primary route to arylboronic acids and their esters is the Miyaura borylation reaction. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction involves the treatment of an aryl halide (e.g., 2-chlorobenzonitrile) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. wikipedia.orgresearchgate.net This transformation effectively replaces the halogen atom with a boronate ester group, which can then be hydrolyzed to the desired 2-cyanophenylboronic acid or directly used in subsequent steps. Therefore, halogenated benzonitriles are foundational starting materials for accessing the immediate precursor required for the final esterification step.

Optimized Reaction Conditions for the Preparation of this compound

The efficiency of the synthesis of this compound is significantly impacted by the reaction parameters. Careful optimization of temperature, solvent, and catalytic systems is essential for maximizing product yield and minimizing reaction time.

Influence of Temperature and Solvent Systems on Reaction Efficiency

The condensation reaction between 2-cyanophenylboronic acid and 1,3-propanediol can be performed under various temperature and solvent conditions, which directly influence the reaction rate and product yield. For instance, the reaction can proceed by stirring the reagents in dichloromethane (B109758) (CH₂Cl₂) at room temperature for approximately 20 hours, yielding the product after purification. echemi.com Another approach involves heating the mixture in dry toluene (B28343) at 110°C for 2 hours. guidechem.com Refluxing in toluene with a Dean-Stark apparatus to remove water azeotropically is also an effective method, though it may require longer reaction times (e.g., 24 hours) and can result in lower yields without further optimization. echemi.com The choice of solvent also extends to the purification process; crystallization is often induced by using a solvent system like toluene and heptane (B126788). chemicalbook.com

The following interactive table summarizes various reported reaction conditions and their corresponding outcomes.

| Precursors | Solvent | Temperature | Time | Yield | Reference |

| 2-Cyanophenylboronic acid, 1,3-Propanediol | Dichloromethane | Room Temperature | 20 h | 57.2% | echemi.com |

| 2-Cyanophenylboronic acid, 1,3-Propanediol | Toluene | 110°C | 2 h | - | guidechem.com |

| 2-Cyanophenylboronic acid, 1,3-Propanediol | Toluene | Reflux (Dean-Stark) | 24 h | 20% | echemi.com |

| 2-Cyanophenylboronic acid, 1,3-Propanediol | - | Room Temperature | 1 h | 82.4% | chemicalbook.com |

Yields are as reported in the source and may vary based on purification methods.

Catalytic Approaches and Reagents for Enhanced Synthesis

The Miyaura borylation, which utilizes a palladium catalyst (e.g., PdCl₂(dppf) or PdCl₂(PPh₃)₂), is a widely employed method. wikipedia.orgresearchgate.net This reaction couples an aryl halide or triflate with a diboron reagent to form the C-B bond. The choice of palladium catalyst and ligands can be crucial for achieving high efficiency, especially with less reactive aryl chlorides. researchgate.netresearchgate.net Furthermore, research into boronic ester formation has explored concepts such as internal and external catalysis, where proximal functional groups or buffer anions can accelerate the rates of esterification and hydrolysis. nih.govacs.orgsemanticscholar.org These principles can inform the design of more efficient synthetic processes for boronate esters.

Control of Moisture and Anhydrous Conditions in Boronate Ester Formation

The formation of boronate esters, such as this compound from 2-cyanophenylboronic acid and 1,3-propanediol, is a reversible condensation reaction that produces water as a byproduct. researchgate.netnih.gov The presence of water can significantly hinder the reaction's progress by shifting the equilibrium back towards the starting materials, a process known as hydrolysis. nih.govchemrxiv.org Therefore, maintaining anhydrous (water-free) conditions is paramount for maximizing the yield of the desired boronate ester.

Several techniques are employed to control moisture and establish anhydrous conditions:

Azeotropic Removal of Water: A common and effective laboratory and industrial method involves using a Dean-Stark apparatus. The reaction is conducted in a solvent that forms an azeotrope with water, such as toluene. As the mixture is heated to reflux, the water-toluene azeotrope boils, and its vapors are collected in the Dean-Stark trap. Upon cooling, the denser water separates and is collected, while the toluene overflows back into the reaction flask, effectively removing water and driving the reaction to completion. echemi.com

Use of Anhydrous Reagents and Solvents: All starting materials, including the diol, boronic acid, and solvents, must be thoroughly dried before use. Solvents are often distilled from drying agents or stored over molecular sieves to remove residual moisture.

Inert Atmosphere: Reactions are typically carried out under an inert atmosphere, such as nitrogen or argon. alfachemch.com This prevents atmospheric moisture from entering the reaction vessel, which is especially critical for reactions sensitive to hydrolysis.

Drying Agents: In some protocols, a drying agent like anhydrous magnesium sulfate (B86663) (MgSO4) is used during the workup phase to remove any remaining water from the organic solution before the final product is isolated. echemi.com

The facile backward hydrolysis of boronate esters is a known challenge, and failure to rigorously control moisture can lead to significantly reduced product yields and the presence of boronic acid impurities in the final product. nih.govchemrxiv.org

Yield and Purity Enhancement Protocols for this compound Synthesis

The yield and purity of this compound are highly dependent on the specific synthetic protocol employed. Factors such as the choice of solvent, reaction temperature, time, and purification method play a crucial role. Analysis of different reported procedures reveals a range of outcomes, highlighting the importance of optimizing these parameters.

One approach involves reacting 2-cyanophenylboronic acid and 1,3-propanediol in anhydrous toluene at reflux with a Dean-Stark apparatus for 24 hours. While effective in driving the reaction, this method, after purification on silica (B1680970) gel, resulted in a modest yield of 20%. echemi.com Another protocol using dichloromethane (CH2Cl2) as the solvent and stirring at room temperature for 20 hours, followed by silica gel purification, achieved a higher yield of 57.2%. echemi.com A significantly more efficient method involves stirring the reactants at room temperature for just one hour, followed by a crystallization-based purification. This process, which avoids chromatography, yielded 82.4% of the product with a determined impurity of only 0.40%. chemicalbook.com

The following table summarizes and compares these different synthetic protocols:

Interactive Table: Comparison of Synthetic Protocols for this compound| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Starting Materials | 2-Cyanophenylboronic acid, 1,3-Propanediol | 2-Cyanophenylboronic acid, 1,3-Propanediol | 2-Cyanophenylboronic acid, 1,3-Propanediol |

| Solvent | Anhydrous Toluene | Dichloromethane (CH2Cl2) | Not specified organic phase |

| Temperature | Reflux | Room Temperature | Room Temperature |

| Reaction Time | 24 hours | 20 hours | 1 hour |

| Water Removal | Dean-Stark Apparatus | Not specified (workup with MgSO4) | Phase separation |

| Purification Method | Silica Gel Chromatography | Silica Gel Chromatography | Crystallization (Toluene/Heptane) |

| Reported Yield | 20% | 57.2% | 82.4% |

| Reference | echemi.com | echemi.com | chemicalbook.com |

Key strategies for enhancing yield and purity include:

Industrial-Scale Synthetic Approaches to this compound and Process Optimization

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces new challenges and requires significant process optimization to ensure safety, cost-effectiveness, and high throughput. The compound is identified for "Industrial and scientific research uses," indicating its relevance in larger-scale manufacturing. echemi.com

Key Considerations for Industrial Scale-Up:

Reaction Vessel and Heat Transfer: Large-scale reactions require robust reactors that allow for efficient stirring and temperature control. The esterification reaction is typically not highly exothermic, but maintaining a consistent temperature is crucial for controlling the reaction rate and minimizing side product formation.

Water Removal: While a Dean-Stark apparatus is feasible, industrial processes may employ vacuum distillation to remove water and solvent more efficiently, especially when dealing with large volumes.

Solvent Selection: The choice of solvent is critical. Industrially, factors like cost, safety (flash point, toxicity), environmental impact, and ease of recovery and recycling are paramount. Toluene is commonly used, but other solvents may be evaluated for process optimization.

Purification Method: As noted previously, chromatography is generally not practical or economical for large-scale production. Crystallization is the preferred method for industrial purification. Process optimization would involve fine-tuning the crystallization conditions, such as solvent ratios, cooling rates, and seeding, to control crystal size and morphology, which affects filtration and drying efficiency. The protocol using toluene and heptane for crystallization is a strong candidate for industrial application. chemicalbook.com

Process Safety: Handling large quantities of chemicals requires strict safety protocols. This includes managing flammable solvents, ensuring adequate ventilation, and using personal protective equipment. echemi.com The process must be designed to prevent fire and explosion hazards, such as those caused by electrostatic discharge. echemi.com

Process Optimization Strategies:

Optimization focuses on maximizing yield and purity while minimizing cost and cycle time.

Reagent Stoichiometry: Carefully controlling the ratio of 2-cyanophenylboronic acid to 1,3-propanediol can maximize the conversion of the limiting reagent.

Catalyst Use: While not explicitly mentioned in the provided protocols, investigating the use of an acid catalyst could potentially shorten reaction times, although this would require additional steps to neutralize and remove the catalyst.

Telescoping Reactions: To improve efficiency, industrial processes often aim to perform multiple reaction steps in a single vessel without isolating intermediates (a "one-pot" or telescoped synthesis). For instance, the formation of the boronic acid could potentially be combined with the subsequent esterification step.

Waste Minimization: Optimizing the reaction to reduce byproduct formation and developing efficient solvent recycling programs are crucial for making the process more economical and environmentally friendly.

By focusing on these areas, the synthesis of this compound can be effectively scaled to meet industrial demands.

Iii. Chemical Reactivity and Reaction Mechanisms of 2 1,3,2 Dioxaborinan 2 Yl Benzonitrile

Cross-Coupling Reactions Involving the Boronate Ester Moiety of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

The dioxaborinane ring, a type of boronate ester, is a key functional group for forming new carbon-carbon bonds through transition metal-catalyzed reactions. Organoboron compounds, including boronic acids and their esters, are notable for their stability, low toxicity, and high functional group tolerance, making them preferred reagents in modern organic chemistry. beilstein-journals.orgnih.gov

This compound serves as an effective coupling partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of synthetic chemistry for constructing C-C bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes. mdpi.com In this context, the boronate ester acts as the organoboron nucleophile, transferring its 2-cyanophenyl group to an organic halide or triflate electrophile.

The general scheme for the Suzuki-Miyaura coupling involving this compound is as follows:

Reaction of this compound with an organic halide (R-X) in the presence of a palladium catalyst and a base to yield a 2-substituted benzonitrile (B105546).

This reaction is highly valued for its versatility and reliability in creating complex molecular architectures from readily available starting materials. beilstein-journals.org

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step is the crucial phase where the organic group is transferred from the boron atom to the palladium center. illinois.edu

The utility of this compound in Suzuki-Miyaura reactions is enhanced by its ability to couple with a wide array of organic electrophiles. The reaction conditions can be tuned to accommodate various substrates, including those with sensitive functional groups. scispace.com

Common coupling partners include:

Aryl Halides: Aryl iodides, bromides, and chlorides are frequently used. Reactivity generally follows the order I > Br > Cl.

Vinyl Halides: These partners lead to the formation of cyanostilbene derivatives.

Aryl Triflates: Triflates serve as effective substitutes for halides.

Heteroaryl Halides: This allows for the synthesis of biheteroaromatic compounds.

The following table illustrates the expected products from coupling this compound with various electrophilic partners.

| Coupling Partner (R-X) | Product Name |

| Iodobenzene | 2-Cyanobiphenyl |

| 4-Bromoanisole | 4'-Methoxy-[1,1'-biphenyl]-2-carbonitrile |

| 2-Chloropyridine | 2-(Pyridin-2-yl)benzonitrile |

| Phenyl triflate | 2-Cyanobiphenyl |

This interactive table is based on established Suzuki-Miyaura coupling reactions with aryl boronate esters.

Reactivity of the Nitrile Functional Group in this compound

The nitrile (-C≡N) group is a versatile functional group characterized by a polarized triple bond with an electrophilic carbon atom. This polarity makes it susceptible to attack by various nucleophiles and allows for its transformation into other important functional groups like amines and carboxylic acids. chemistrysteps.comlibretexts.orgopenstax.org

The electrophilic carbon atom of the nitrile group in this compound can undergo nucleophilic addition. openstax.org

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an intermediate amide (2-(1,3,2-dioxaborinan-2-yl)benzamide) to ultimately yield a carboxylic acid (2-(1,3,2-dioxaborinan-2-yl)benzoic acid) and ammonia or an amine. chemistrysteps.comopenstax.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon to form an imine anion intermediate. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org For example, reaction with phenylmagnesium bromide followed by an aqueous workup would produce 2-(1,3,2-dioxaborinan-2-yl)benzophenone.

The nitrile group can be reduced to a primary amine. The choice of reducing agent determines the outcome of the reaction.

Complete Reduction to Amine: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for converting nitriles into primary amines. chemistrysteps.comlibretexts.orgopenstax.org The reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.orgopenstax.org Subsequent protonation during workup yields the corresponding primary amine, (2-(1,3,2-dioxaborinan-2-yl)phenyl)methanamine.

Partial Reduction to Aldehyde: While less common and requiring milder reducing agents like Diisobutylaluminium hydride (DIBAL-H) under controlled conditions, it is possible to stop the reduction at the intermediate imine stage, which upon hydrolysis yields an aldehyde.

The table below summarizes the key transformations of the nitrile group.

| Reaction Type | Reagent(s) | Intermediate (if applicable) | Final Product |

| Acid/Base Hydrolysis | H₃O⁺ or OH⁻/H₂O | Amide | Carboxylic Acid |

| Grignard Reaction | 1. R-MgX2. H₃O⁺ | Imine anion | Ketone |

| Reduction | 1. LiAlH₄2. H₂O | Dianion | Primary Amine |

This interactive table outlines the general reactivity of the nitrile functional group.

Influence of the Electron-Withdrawing Nitrile Group on Boronate Ester Reactivity

The nitrile (-C≡N) group at the ortho-position of the phenyl ring exerts a significant electronic influence on the reactivity of the this compound molecule. The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond's ability to delocalize electron density through resonance and inductive effects.

While electron-withdrawing groups on the aryl substituent generally enhance the reactivity of boronic esters, the specific nature of the boronate ester itself also plays a crucial role. Studies have shown that different boronic esters exhibit varying reactivity profiles based on the diol used for their preparation. For example, some electron-deficient boronic esters, such as those derived from catechol, have been observed to have increased rates of transmetalation compared to the parent boronic acid. However, it has also been noted that 1,3,2-dioxaborinanes, the class of cyclic boronic esters to which this compound belongs, can exhibit decreased electrophilicity compared to other types of boronic esters, such as those derived from 1,2-diols (dioxaborolanes). This could potentially counteract the activating effect of the ortho-nitrile group.

The following table summarizes the general electronic effects of substituents on the reactivity of arylboronic acids, which provides a basis for understanding the influence of the nitrile group.

| Substituent Position | Electronic Effect | Influence on Lewis Acidity | Predicted Effect on Reactivity |

| ortho | Electron-withdrawing (e.g., -CN) | Increases | Increases |

| meta | Electron-withdrawing (e.g., -CN) | Increases | Increases |

| para | Electron-withdrawing (e.g., -CN) | Increases | Increases |

| para | Electron-donating (e.g., -OCH₃) | Decreases | Decreases |

Mechanistic Studies of Transformations Involving this compound

While specific mechanistic studies focusing exclusively on this compound are not extensively documented in the literature, its reactivity can be understood through the well-established mechanisms of reactions common to arylboronic esters, particularly the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involving an arylboronic ester like this compound and an aryl halide (Ar-X) with a palladium catalyst can be outlined as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex, [Ar-Pd(II)-X].

Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For boronic esters, this step is typically facilitated by a base (e.g., hydroxide or alkoxide). The base activates the boronic ester by forming a more nucleophilic tetracoordinate boronate species, [this compound-Base]⁻. This "boronate" then reacts with the Pd(II) complex to form a new diorganopalladium(II) intermediate, [Ar-Pd(II)-Ar'], and releases the boron-containing byproduct.

Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to form the new carbon-carbon bond of the biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The ortho-nitrile group in this compound is expected to remain intact during this process, yielding a 2-cyanobiphenyl derivative as the product. The electronic properties of the nitrile group, as discussed previously, can influence the rate of the transmetalation step.

Influence of Steric and Electronic Effects on the Reactivity Profile of this compound

The reactivity of this compound is a delicate balance of both steric and electronic effects imparted by the ortho-nitrile group and the dioxaborinane ring.

Electronic Effects:

As established, the nitrile group is strongly electron-withdrawing. This electronic pull increases the Lewis acidity of the boron atom, making it more electrophilic. In the context of the Suzuki-Miyaura reaction, this enhanced electrophilicity can facilitate the initial interaction with the base and the subsequent formation of the reactive boronate complex, which is a favorable electronic effect for reactivity.

Steric Effects:

The placement of the nitrile group at the ortho position introduces steric hindrance around the boron center. This steric bulk can impede the approach of the palladium complex during the transmetalation step. The six-membered dioxaborinane ring itself also contributes to the steric profile of the molecule. Research has indicated that the reaction of arylboronic esters derived from 1,3-diols (1,3,2-dioxaborinanes) with palladium hydroxide dimers to form a key Pd-O-B linked intermediate can be thermodynamically unfavorable. This suggests that the inherent structure of the dioxaborinane ring may present a higher barrier to the formation of the necessary intermediates for transmetalation compared to less sterically hindered or more flexible boronic esters.

The following table provides a conceptual overview of these competing effects:

| Feature | Effect | Influence on Reactivity |

| ortho-Nitrile Group | Electronic (Electron-withdrawing) | Activating (Increases Lewis acidity) |

| ortho-Nitrile Group | Steric Hindrance | Deactivating (Hinders approach to Boron) |

| Dioxaborinane Ring | Steric Bulk & Ring Strain | Potentially Deactivating (Can disfavor intermediate formation) |

Iv. Advanced Research Applications of 2 1,3,2 Dioxaborinan 2 Yl Benzonitrile

Application in Pharmaceutical Intermediate Synthesis

As a stable and effective organoboron reagent, 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile is highly valued in the pharmaceutical industry for the synthesis of key drug molecules. Its utility is most pronounced in reactions that form carbon-carbon bonds, enabling the construction of intricate molecular architectures.

One of the most critical applications of this compound is its role as a key intermediate in the synthesis of Perampanel. nih.govalfachemch.com Perampanel is a highly selective, non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist used in the treatment of epilepsy and other neurological disorders associated with glutamatergic neurotransmission dysfunction. alfachemch.comchemicalbook.com

The synthesis prominently features a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this key step, this compound is coupled with a brominated pyridone core, typically 5'-bromo-1'-phenyl-[2',3-dipyridyl]-6(1'H)one. This reaction forges a crucial carbon-carbon bond, attaching the 2-cyanophenyl group to the pyridone skeleton to form the final Perampanel molecule. The use of the dioxaborinane protecting group on the boronic acid enhances its stability and handling properties compared to the unprotected boronic acid, while still allowing for efficient transmetalation in the catalytic cycle.

Table 1: Key Suzuki Coupling Reaction in Perampanel Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Base System (Example) | Product |

|---|

Based on the available search results, there is no specific information detailing the role of this compound as a key intermediate in the production of E2040.

The successful application of this compound in the synthesis of Perampanel highlights its broader potential in the development of other neuroprotective and anticonvulsant agents. alfachemch.comchemicalbook.com The 2-cyanophenyl motif is a significant pharmacophore, and this compound provides an efficient method for its incorporation into various molecular scaffolds. Researchers are exploring its use in the synthesis of new series of AMPA receptor antagonists and other modulators of neurotransmitter systems implicated in neurological diseases. alfachemch.comchemicalbook.com The development of novel compounds targeting these pathways is an active area of research for conditions such as epilepsy, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). The utility of this intermediate facilitates the exploration of structure-activity relationships in new classes of potential drugs by allowing systematic modifications to the core structures to which the 2-cyanophenyl group is attached.

Utility in Complex Organic Molecule Construction Utilizing this compound

Beyond its specific use in pharmaceutical synthesis, this compound is a valuable tool in the broader field of complex organic molecule construction. Its function as a stable arylboronic acid ester makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds in modern organic synthesis.

The compound's utility lies in its ability to introduce the 2-cyanophenyl group to a wide range of organic halides or triflates. nih.govysu.am This process is fundamental for building complex molecular frameworks from simpler precursors. The reaction is known for its high tolerance of various functional groups, mild reaction conditions, and high yields, making it a preferred method for synthetic chemists. ysu.amresearchgate.net The stability of the dioxaborinane ring compared to other boronic esters or the free boronic acid makes the reagent easy to store and handle, adding to its practical advantages in multi-step syntheses.

Exploration in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound—namely the phenylboronic acid and benzonitrile (B105546) fragments—are of significant interest in drug discovery. While research on the biological activities of direct derivatives of this specific compound is not extensively documented in the provided search results, studies on related chemical structures demonstrate the potential for developing novel therapeutic agents.

While direct derivatization studies of this compound are not specified, the constituent parts of the molecule are found in compounds with known biological activities.

Anticancer Activities: Phenylboronic acid and benzoxaborole derivatives have been identified as potent antiproliferative agents. nih.gov Certain derivatives, such as 2-fluoro-6-formylphenylboronic acid, have been shown to induce cell cycle arrest and apoptosis in cancer cell lines like the A2780 ovarian cancer line. nih.gov Furthermore, derivatives of 2-phenylacrylonitrile, which shares the benzonitrile moiety, have demonstrated strong and selective inhibitory activity against cancer cells by acting as tubulin inhibitors. nih.gov These findings suggest that the core structure of this compound could serve as a scaffold for developing new anticancer agents.

Antidiabetic Activities: Research into compounds for managing diabetes has identified various natural and synthetic molecules with antidiabetic properties. For instance, compounds isolated from bitter melon have shown inhibitory effects on α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. nih.gov Other natural products, such as morolic and moronic acids, have demonstrated sustained antidiabetic and antihyperglycemic action. nih.gov While not directly related, this research highlights the ongoing search for new chemical entities to treat diabetes, a field where novel synthetic derivatives could play a future role.

Neuroprotective Activities: The development of neuroprotective agents is a critical area of medicinal chemistry. nih.gov Thiazole derivatives, for example, have been shown to protect against neuronal damage from ischemic events through antioxidant effects. nih.gov Given that this compound is a precursor to the AMPA receptor antagonist Perampanel, a compound with clear neuroprotective and anticonvulsant effects, its foundational structure is highly relevant to this field. alfachemch.comchemicalbook.com Further exploration of derivatives could lead to new agents for treating a range of neurodegenerative and neurological disorders. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

While direct structure-activity relationship (SAR) studies on derivatives of this compound are not extensively documented, its pivotal role as a key intermediate in the synthesis of Perampanel allows for inferences to be made. Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. mdpi.comchemicalbook.comcymitquimica.com SAR studies on Perampanel and its analogs highlight the critical contribution of the 2-cyanophenyl group, derived from this compound, to the molecule's antagonist activity. acs.org

Manipulation of the aromatic rings in Perampanel has been a key area of investigation to understand their influence on its potency as an AMPA receptor antagonist. acs.org The 2-cyanophenyl group, in particular, is integral to the molecule's interaction with the receptor. Modifications to this part of the structure, which would necessitate the use of different benzonitrile boronic acid precursors, have been explored to optimize the pharmacological profile of the final compound. researchgate.net

The following table summarizes the inferred importance of the 2-cyanophenyl moiety based on SAR studies of Perampanel analogs.

| Structural Moiety | Modification | Inferred Impact on Activity |

|---|---|---|

| 2-Cyanophenyl Group | Substitution on the phenyl ring | Alterations in electronic and steric properties can modulate binding affinity and selectivity for the AMPA receptor. |

| 2-Cyanophenyl Group | Replacement with other aryl or heteroaryl groups | Can lead to a significant loss or change in antagonist activity, underscoring the importance of the specific benzonitrile structure. |

| Boronic Ester Group | Variation of the diol protecting group (e.g., pinacol (B44631) vs. 1,3-propanediol) | Primarily affects the stability, solubility, and reactivity of the intermediate, which can influence the overall yield and purity of the final active compound. |

Molecular Targets and Pharmacological Pathways Influenced by this compound Analogs

The primary molecular target influenced by analogs derived from this compound is the AMPA receptor, a key player in excitatory synaptic transmission in the central nervous system. nih.gov This is a direct consequence of its use in the synthesis of Perampanel, which functions as a negative allosteric modulator of AMPA receptors. plos.org

The pharmacological pathway modulated by these compounds is the glutamatergic system. By antagonizing the AMPA receptor, Perampanel and its analogs can reduce the excessive excitatory neurotransmission that is implicated in the pathophysiology of epilepsy. nih.gov Some research suggests that the effects of Perampanel may extend beyond AMPA receptor antagonism to include the modulation of voltage-gated sodium and M-type potassium currents, although these are considered secondary effects. nih.gov

The table below outlines the key molecular targets and pathways associated with compounds synthesized using this compound.

| Molecular Target | Pharmacological Pathway | Therapeutic Implication |

|---|---|---|

| AMPA Receptor | Glutamatergic Neurotransmission | Anticonvulsant, neuroprotective |

| Voltage-gated Sodium Channels (indirectly) | Neuronal Excitability | Potential contribution to anticonvulsant effects |

| M-type Potassium Channels (indirectly) | Neuronal Excitability | Potential contribution to anticonvulsant effects |

Contributions to Materials Science and Functional Materials Development

The unique properties of boronic esters, such as their ability to form dynamic covalent bonds, have led to their extensive use in materials science. nih.gov These materials, often referred to as vitrimers, exhibit properties of both thermosets and thermoplastics, such as being insoluble yet malleable when heated. google.com While specific applications of this compound in this field are not widely reported, the characteristics of its core structure suggest potential for its use in the development of advanced functional materials. ottokemi.com

Incorporation into Polymer Systems and Composites

Boronic esters are known to undergo transesterification and metathesis reactions, which are key to the formation of dynamic polymer networks. nih.gov These reactions allow for the creation of self-healing and reprocessable materials. mdpi.com The 2-(cyanophenyl)boronic ester structure of this compound could be incorporated into polymer chains, either as a pendant group or as part of a cross-linker. google.com The nitrile group could also provide a site for further functionalization or influence the electronic properties of the resulting polymer.

The table below illustrates the potential roles of this compound in polymer systems.

| Polymer System Component | Potential Function of this compound | Resulting Material Property |

|---|---|---|

| Monomer or Cross-linker | Forms dynamic covalent bonds via the boronic ester group. | Self-healing, reprocessability, stimuli-responsiveness. |

| Functional Additive | Modifies the rheological properties of a polymer melt. | Improved processability and performance. |

| Pendant Group | The cyanophenyl moiety can influence polarity and electronic properties. | Tailored solubility, dielectric constant, or optical properties. |

Development of Advanced Functional Materials Utilizing this compound

The incorporation of this compound or its derivatives into materials could lead to the development of advanced functional materials. For instance, the benzonitrile group is a known component in materials for organic electronics. researchgate.net The combination of the boronic ester's dynamic bonding capability and the electronic properties of the cyanophenyl group could be exploited in areas such as flexible electronics and sensors.

The following table outlines potential applications in advanced functional materials.

| Material Type | Potential Role of this compound | Potential Application |

|---|---|---|

| Self-Healing Polymers | As a dynamic cross-linker. | Coatings, adhesives, and soft robotics. |

| Vitrimers | As a key component for network formation. | Recyclable composites and 3D printing materials. |

| Organic Electronic Materials | As a building block for polymers with specific electronic properties. | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs). |

| Sensors | The boronic acid moiety can bind to diols, such as sugars. | Glucose sensors and other biomedical diagnostic devices. |

V. Advanced Spectroscopic and Structural Elucidation of 2 1,3,2 Dioxaborinan 2 Yl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each magnetically distinct nucleus within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile (B105546) ring and the aliphatic protons of the 1,3,2-dioxaborinane ring. The four protons on the benzonitrile ring typically appear in the aromatic region (δ 7.0-8.0 ppm). Due to the ortho-substitution pattern, they exhibit a complex splitting pattern. The protons of the dioxaborinane ring are anticipated to show two multiplets: one for the two axial protons on the carbons adjacent to the oxygen atoms (C4/C6) and another for the two equatorial protons on the same carbons. The central methylene (B1212753) protons (C5) would likely appear as a separate multiplet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Six distinct signals are expected for the benzonitrile moiety, including two quaternary carbons (the one bearing the nitrile group and the one bonded to boron). The nitrile carbon itself is characteristically shifted downfield. The dioxaborinane ring should exhibit two signals: one for the equivalent C4 and C6 carbons attached to oxygen, and one for the C5 carbon. scispace.comoregonstate.edulibretexts.org

2D NMR Techniques: To confirm these assignments and probe the molecule's connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. weebly.comresearchgate.net

COSY spectra would reveal the coupling relationships between adjacent protons, confirming the connectivity within the aromatic ring and the propanediol (B1597323) backbone of the dioxaborinane ring.

HSQC spectra correlate each proton signal with its directly attached carbon, enabling unambiguous assignment of the carbon signals.

HMBC spectra show correlations between protons and carbons over two or three bonds. This is crucial for confirming the connection between the benzonitrile ring and the dioxaborinane ring, for instance, by observing a correlation from the aromatic protons to the boron-bound carbon.

Conformational analysis, particularly of the six-membered dioxaborinane ring, can also be inferred from NMR data. The ring is expected to adopt a chair conformation, and the relative chemical shifts and coupling constants of the axial and equatorial protons provide evidence for this preferred geometry in solution. scispace.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic C-H (ortho) | ~7.8-8.0 | ~130-135 |

| Aromatic C-H (meta) | ~7.4-7.6 | ~128-132 |

| Aromatic C-H (para) | ~7.5-7.7 | ~130-135 |

| Aromatic C-B | - | ~130-140 (Quaternary) |

| Aromatic C-CN | - | ~110-115 (Quaternary) |

| Nitrile (C≡N) | - | ~117-120 |

| Dioxaborinane O-CH₂ | ~4.2-4.4 | ~60-65 |

| Dioxaborinane CH₂-CH₂-CH₂ | ~2.0-2.2 | ~25-30 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound. Using techniques like electrospray ionization (ESI), the precise mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) can be measured with high accuracy (typically within 5 ppm). This allows for the unambiguous confirmation of the molecular formula, C₁₀H₁₀BNO₂.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through controlled fragmentation. The fragmentation pattern serves as a structural fingerprint. For this compound, characteristic fragmentation pathways are expected:

Loss of the Dioxaborinane Moiety: A primary fragmentation would likely involve the cleavage of the C-B bond, leading to the formation of a stable 2-cyanophenyl cation or radical.

Fragmentation of the Benzonitrile Ring: Subsequent fragmentation of the benzonitrile portion could involve the characteristic loss of HCN or HNC, resulting in benzyne-type radical cations (m/z 76). rsc.orgnih.gov

Fragmentation of the Dioxaborinane Ring: The dioxaborinane portion can undergo fragmentation through the loss of neutral molecules like formaldehyde (B43269) (CH₂O) or propene (C₃H₆).

Interactive Table: Predicted HRMS Fragmentation Analysis

| m/z (Predicted) | Formula | Description |

| 188.0877 | [C₁₀H₁₁BNO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 210.0696 | [C₁₀H₁₀BNO₂Na]⁺ | Sodiated Molecular Ion [M+Na]⁺ |

| 102.0342 | [C₇H₄N]⁺ | Fragment from loss of C₃H₆O₂ (dioxaborinane ring) |

| 76.0311 | [C₆H₄]⁺• | Benzyne radical cation from loss of HCN from [C₇H₄N]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within this compound. edinst.comcardiff.ac.ukmdpi.com

Nitrile Group (C≡N): A sharp and strong absorption in the IR spectrum, and a distinct peak in the Raman spectrum, is expected in the range of 2220-2240 cm⁻¹. This band is highly characteristic and confirms the presence of the nitrile functional group. nii.ac.jp

Aromatic Ring: The benzonitrile moiety gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. nih.gov Aromatic C=C stretching vibrations are observed as a series of bands in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range can provide information about the ortho-substitution pattern.

Dioxaborinane Ring: The B-O stretching vibrations are expected to produce strong bands in the IR spectrum, typically in the 1300-1400 cm⁻¹ region. The C-O stretching vibrations of the ester functionality will also be prominent, usually appearing between 1000-1100 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene groups of the ring will be observed in the 2850-3000 cm⁻¹ range. sphinxsai.comresearchgate.net

Raman spectroscopy is complementary to IR, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, such as the symmetric stretching of the aromatic ring. ksu.edu.sa

Interactive Table: Key Vibrational Mode Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| > 3000 | Aromatic C-H Stretch | IR, Raman |

| 2850-3000 | Aliphatic C-H Stretch | IR, Raman |

| 2220-2240 | Nitrile (C≡N) Stretch | IR, Raman |

| 1450-1600 | Aromatic C=C Ring Stretch | IR, Raman |

| 1300-1400 | B-O Stretch | IR |

| 1000-1100 | C-O Stretch | IR |

| 700-900 | Aromatic C-H Out-of-Plane Bend | IR |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would confirm the chair conformation of the dioxaborinane ring and the relative orientation of the benzonitrile group. wiley-vch.deresearchgate.net

Furthermore, X-ray analysis elucidates the packing of molecules in the crystal lattice and reveals the nature of intermolecular interactions. Key interactions that might be observed include:

π-π Stacking: The planar, electron-deficient benzonitrile rings may stack with adjacent rings, contributing to the stability of the crystal lattice. The distance between the planes of the rings would be a key parameter. nih.gov

C-H···N Interactions: Weak hydrogen bonds could form between the aromatic C-H donors and the nitrogen atom of the nitrile group on a neighboring molecule. nih.gov

C-H···π Interactions: Aromatic protons from one molecule could interact with the π-system of an adjacent benzonitrile ring. rsc.org

Dipole-Dipole Interactions: The polar nitrile group induces a significant molecular dipole, leading to dipole-dipole interactions that influence the crystal packing.

These non-covalent interactions are crucial in dictating the material's bulk properties, such as its melting point and solubility. researchgate.netnsf.govrsc.org

Other Advanced Spectroscopic Techniques Applied to this compound (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the benzonitrile system. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show characteristic absorption bands corresponding to π→π* transitions within the aromatic ring. aip.org

Based on the spectrum of benzonitrile, two main absorption bands are anticipated:

A strong primary absorption band (E-band) is expected at a shorter wavelength, typically around 220-230 nm. latech.edu

A weaker secondary band (B-band), often showing fine vibrational structure, is expected at a longer wavelength, around 270-280 nm. aip.orglatech.edu

The position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent and substitution on the aromatic ring. The dioxaborinane group is not a strong chromophore itself but can slightly modulate the electronic properties and thus the absorption maxima of the benzonitrile system. researchgate.netresearchgate.net

Vi. Computational Chemistry and Theoretical Investigations of 2 1,3,2 Dioxaborinan 2 Yl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile. By solving approximations of the Schrödinger equation, these methods can determine various molecular properties. scienceopen.com The electronic structure dictates the molecule's geometry, stability, and spectroscopic characteristics.

Key parameters derived from these calculations include the energies of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would likely show a negative potential (electron-rich region) around the nitrogen atom of the nitrile group and the oxygen atoms of the dioxaborinane ring, making them potential sites for electrophilic attack. mdpi.com Conversely, a positive potential (electron-deficient region) would be expected around the boron atom, highlighting its Lewis acidic character.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀BNO₂ | PubChem nih.gov |

| Molecular Weight | 187.01 g/mol | PubChem nih.gov |

| Exact Mass | 187.0804587 Da | PubChem nih.gov |

| Topological Polar Surface Area | 42.3 Ų | PubChem nih.gov |

| Heavy Atom Count | 14 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

Molecular Modeling and Docking Studies for Biological Interactions (if applicable for derivatives)

While specific docking studies for this compound are not extensively documented, the techniques of molecular modeling and docking are crucial for exploring the potential biological activities of its derivatives. researchgate.netthesciencein.org Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This is instrumental in drug discovery for identifying potential therapeutic agents. frontiersin.org

For derivatives of this compound, docking studies could be employed to investigate their potential as inhibitors for specific enzyme targets. For instance, many biologically active molecules containing quinazoline (B50416) or indole (B1671886) scaffolds have been evaluated as potential anticancer agents through docking with protein targets like Epidermal Growth Factor Receptor (EGFR) or K-Ras oncoprotein. thesciencein.orgresearchgate.net The boron atom in such derivatives could play a critical role by forming covalent or strong coordinate bonds with active site residues (e.g., serine or threonine), a mechanism utilized by several FDA-approved boronic acid-containing drugs.

A typical docking study would involve:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Generating a 3D conformer of the ligand (the benzonitrile (B105546) derivative).

Using docking software (e.g., AutoDock, GLIDE) to place the ligand into the protein's binding site and score the different poses based on binding affinity (usually in kcal/mol). researchgate.net

The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. frontiersin.org

Table 2: Illustrative Data from a Hypothetical Docking Study of a Derivative

| Parameter | Result | Description |

|---|---|---|

| Target Protein | Example: Human Neutrophil Elastase | A serine protease implicated in inflammatory diseases. researchgate.net |

| Binding Affinity | -8.5 kcal/mol | A lower binding energy indicates a more stable complex. |

| Key Interacting Residues | Ser195, His57, Val216 | Amino acids in the protein's active site forming bonds. |

| Types of Interactions | Hydrogen Bond, Hydrophobic | Forces stabilizing the ligand in the binding pocket. |

| Inhibition Constant (Ki) | 1.5 µM | A measure of the ligand's potency as an inhibitor. |

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry is essential for elucidating the mechanisms of chemical reactions involving this compound. Reaction pathway modeling allows researchers to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS).

Transition state analysis is critical for understanding reaction kinetics. The TS represents the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy barrier. A lower activation energy implies a faster reaction rate. For transformations involving the nitrile group, such as [3+2] cycloaddition reactions, DFT calculations can be used to model the reaction pathway. mdpi.comresearchgate.net These studies can predict the regioselectivity and stereoselectivity of the reaction by comparing the activation energies of different possible pathways. researchgate.net

For example, in a hypothetical hydrolysis of the dioxaborinane ring, computational modeling could:

Identify the transition state for the nucleophilic attack of a water molecule on the boron atom.

Calculate the activation energy for this rate-determining step.

Determine whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net

This level of detail provides a molecular-level understanding of the reaction that is often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on the Boron Center and Nitrile Functionality

Density Functional Theory (DFT) is one of the most widely used quantum chemical methods for studying molecules of this size due to its favorable balance of accuracy and computational cost. scienceopen.com DFT is particularly well-suited for investigating the specific electronic features of the boron center and the nitrile functionality in this compound.

Boron Center: DFT calculations can quantify the Lewis acidity of the boron atom by calculating its charge distribution and its ability to accept electron density from a Lewis base. The geometry around the boron atom (trigonal planar vs. tetrahedral character) can be precisely calculated and correlated with its bonding environment. Studies on similar boronate esters have used DFT to calculate NMR chemical shifts for the ¹¹B nucleus, providing a direct link between theoretical structure and experimental spectroscopic data. mdpi.com

Nitrile Functionality: The nitrile (cyano) group has distinct electronic and vibrational properties that can be probed with DFT. Calculations can predict the C≡N bond length, stretching frequency in the infrared (IR) spectrum, and the dipole moment of the group. researchgate.net The nitrile group is a strong electron-withdrawing group, and DFT can model its influence on the aromatic ring's electron density and reactivity towards electrophilic or nucleophilic substitution. Furthermore, the interaction between the nitrile group and fuel species has been investigated using DFT to understand properties like swelling in nitrile-based materials. researchgate.net

| Electron Density Distribution | Entire Molecule | Identifies nucleophilic and electrophilic sites. mdpi.com |

Vii. Emerging Research Avenues and Challenges for 2 1,3,2 Dioxaborinan 2 Yl Benzonitrile

Development of Novel Catalytic Transformations Involving 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

The development of new catalytic reactions involving this compound is a key area of research. While its use in Suzuki-Miyaura cross-coupling reactions is well-established, scientists are exploring its potential in other types of transformations. The focus is on creating more complex molecules from this relatively simple starting material, which could have applications in pharmaceuticals, materials science, and agrochemicals.

One promising area is the use of this compound in photoredox catalysis. This type of catalysis uses light to drive chemical reactions, often under mild conditions. By using this compound in photoredox reactions, it may be possible to form new carbon-carbon and carbon-heteroatom bonds that are difficult to create using traditional methods. Another area of interest is C-H activation, where a catalyst is used to directly functionalize a carbon-hydrogen bond. This approach could allow for the direct modification of the benzonitrile (B105546) ring of the molecule, providing a more efficient way to synthesize complex derivatives.

The following table summarizes some of the potential novel catalytic transformations for this compound:

| Catalytic Transformation | Potential Catalyst System | Potential Products | Research Goal |

| Photoredox Catalysis | Ru(bpy)3Cl2 or similar photocatalyst | Functionalized benzonitriles with novel substituents | To form new chemical bonds under mild conditions. |

| C-H Activation | Palladium or rhodium catalysts | Directly functionalized derivatives of this compound | To create complex molecules more efficiently. |

| Asymmetric Catalysis | Chiral ligands with transition metal catalysts | Enantiomerically pure compounds | To synthesize chiral molecules for pharmaceutical applications. |

These emerging catalytic methods could significantly expand the synthetic utility of this compound, making it an even more valuable tool for chemists.

Expansion of Biological Applications Beyond Current Scope

Currently, the primary biological application of this compound is as a key intermediate in the synthesis of the AMPA receptor antagonist Perampanel, which is used to treat neurological disorders. cymitquimica.comchemicalbook.com However, researchers are investigating whether this compound and its derivatives could have other therapeutic uses. The unique chemical properties of the boronic acid ester and the cyanophenyl group suggest that it could interact with a variety of biological targets.

One potential area of exploration is in the development of new enzyme inhibitors. Boronic acids are known to be effective inhibitors of serine proteases, a class of enzymes involved in a wide range of physiological processes. The cyanophenyl group could provide additional interactions with the enzyme's active site, potentially leading to more potent and selective inhibitors. Another possible application is in the development of new anticancer agents. Some organoboron compounds have shown promise as anticancer drugs, and the specific structure of this compound could be a good starting point for the design of new compounds with this activity.

Further research in this area could involve screening this compound and its derivatives against a wide range of biological targets. This could lead to the discovery of new therapeutic applications for this versatile compound.

Design and Synthesis of Advanced Derivatives with Tuned Properties

The design and synthesis of advanced derivatives of this compound with tailored properties is a significant area of research. By modifying the structure of the molecule, it is possible to fine-tune its electronic, steric, and biological properties for specific applications. For example, adding electron-withdrawing or electron-donating groups to the phenyl ring can alter the reactivity of the boronic acid ester, making it more or less susceptible to certain catalytic reactions.

One approach to creating advanced derivatives is through late-stage functionalization. This involves modifying the molecule after the main scaffold has been synthesized, allowing for the rapid creation of a diverse library of compounds. These compounds can then be screened for desired properties, such as improved biological activity or enhanced catalytic performance. Another strategy is to replace the 1,3,2-dioxaborinane ring with other protecting groups. This could lead to derivatives with different stability and reactivity profiles, which could be advantageous in certain synthetic applications.

The following table outlines some potential modifications to the this compound structure and their potential effects:

| Modification | Potential Effect |

| Addition of substituents to the phenyl ring | Altered electronic properties and reactivity. |

| Replacement of the 1,3,2-dioxaborinane ring | Modified stability and reactivity. |

| Introduction of chiral centers | Creation of enantiomerically pure derivatives for biological applications. |

The ability to create a wide range of derivatives with tailored properties will be crucial for expanding the applications of this compound in both chemistry and biology.

Addressing Challenges in Scalable and Sustainable Synthesis Methodologies

While this compound is a valuable compound, there are challenges associated with its large-scale and sustainable synthesis. The current methods for producing this compound often involve multiple steps, the use of hazardous reagents, and the generation of significant amounts of waste. Addressing these challenges is essential for making this compound more accessible and environmentally friendly.

One approach to improving the scalability of the synthesis is to develop a continuous flow process. In a continuous flow system, the reactants are continuously fed into a reactor and the product is continuously removed. This can lead to higher yields, better process control, and a smaller environmental footprint compared to traditional batch processes. Another key area of research is the development of greener synthetic methods. This could involve the use of renewable starting materials, the replacement of hazardous solvents with more benign alternatives, and the development of catalytic processes that minimize waste.

The following table highlights some of the challenges and potential solutions for the scalable and sustainable synthesis of this compound:

| Challenge | Potential Solution |

| Multi-step synthesis | Development of a one-pot or continuous flow process. |

| Use of hazardous reagents | Replacement with greener alternatives. |

| Generation of waste | Development of catalytic and atom-economical reactions. |

By addressing these challenges, it will be possible to produce this compound in a more cost-effective and environmentally responsible manner, which will further enhance its utility in a wide range of applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。